5-Iodo-2-(piperazin-1-YL)pyrimidine chemical properties
5-Iodo-2-(piperazin-1-YL)pyrimidine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 5-Iodo-2-(piperazin-1-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 5-Iodo-2-(piperazin-1-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. The document delineates its structural features, physicochemical properties, spectral characteristics, and chemical reactivity. Emphasis is placed on its role as a versatile synthetic intermediate, leveraging the distinct functionalities of the pyrimidine, piperazine, and iodo moieties. Detailed protocols for its synthesis, purification, and safe handling are presented, grounded in established chemical principles. This guide serves as an essential resource for researchers aiming to utilize this scaffold in the design and development of novel therapeutic agents.
Introduction: The Pyrimidine-Piperazine Scaffold in Drug Discovery
The fusion of a pyrimidine ring with a piperazine moiety creates a "privileged scaffold" in medicinal chemistry, a structural framework that is recurrent in a multitude of approved drugs and clinical candidates.[1][2] Pyrimidine, a core component of nucleobases, offers a rich electronic landscape with hydrogen bond acceptors, crucial for molecular recognition at biological targets.[3] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]
The piperazine ring, a six-membered heterocycle with two nitrogen atoms, imparts a unique combination of properties.[2] It enhances aqueous solubility and oral bioavailability, key determinants of a compound's pharmacokinetic profile.[1] The basic nitrogen atoms of the piperazine ring allow for the formation of stable salts, improving formulation characteristics, and can serve as hydrogen bond donors and acceptors to secure high-affinity binding to target proteins.[1][2]
The subject of this guide, 5-Iodo-2-(piperazin-1-yl)pyrimidine, combines these two powerful pharmacophores with a strategically placed iodine atom. This halogen serves not only as a bulky substituent that can influence binding but, more importantly, as a versatile chemical handle for advanced synthetic transformations, such as palladium-catalyzed cross-coupling reactions. This triple functionality makes it an exceptionally valuable building block for creating diverse chemical libraries aimed at a wide range of therapeutic targets, from protein kinases in oncology to G-protein coupled receptors (GPCRs) in neuroscience.[2][5]
Nomenclature and Structural Elucidation
The unambiguous identification of a chemical entity is foundational to scientific research. The structure and key identifiers for 5-Iodo-2-(piperazin-1-yl)pyrimidine are detailed below.
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IUPAC Name: 5-iodo-2-(piperazin-1-yl)pyrimidine
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Molecular Formula: C₈H₁₁IN₄[6]
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Canonical SMILES: C1CN(CCN1)C2=NC=C(C=N2)I[6]
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InChI Key: DITGPXZBELUIBR-UHFFFAOYSA-N[6]
The structure consists of a pyrimidine ring substituted at the 2-position with a piperazine ring and at the 5-position with an iodine atom. The piperazine ring contains a secondary amine, which is a key site for further functionalization.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in both chemical reactions and biological systems. While exhaustive experimental data for this specific molecule is not widely published, a combination of predicted values and properties of analogous structures provides a reliable profile.
| Property | Value / Description | Source(s) |
| Molecular Weight | 290.11 g/mol | [6] |
| Monoisotopic Mass | 290.00284 Da | [6] |
| Appearance | Expected to be a solid at room temperature. | [7] |
| Solubility | The presence of the basic piperazine moiety suggests good solubility in acidic aqueous solutions and polar organic solvents like DMSO and DMF. | [7][8] |
| XlogP (Predicted) | 0.7 | [6] |
| Hydrogen Bond Donors | 1 (from the piperazine N-H) | [9] |
| Hydrogen Bond Acceptors | 4 (2 from pyrimidine nitrogens, 2 from piperazine nitrogens) | [9] |
| Rotatable Bonds | 1 | [9] |
Expert Insight: The low predicted XlogP value of 0.7 suggests a favorable balance of lipophilicity and hydrophilicity, a desirable trait for drug candidates. The piperazine N-H group is a critical handle for derivatization and also a key interaction point with biological targets. Its pKa is expected to be in the physiological range, allowing it to be protonated in many biological compartments.
Spectral Data Analysis
Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. Below are the expected spectral characteristics for 5-Iodo-2-(piperazin-1-yl)pyrimidine based on its structure and data from analogous compounds.[10][11][12]
¹H NMR (Proton Nuclear Magnetic Resonance)
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Pyrimidine Protons (H-4, H-6): Expected to appear as a singlet or two closely spaced doublets in the downfield region (δ 8.0-8.5 ppm). The electronegative nitrogen atoms and the iodine atom deshield these protons.
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Piperazine Protons (α to pyrimidine): A triplet or multiplet around δ 3.7-3.9 ppm. These protons are adjacent to the electron-withdrawing pyrimidine ring.
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Piperazine Protons (β to pyrimidine): A triplet or multiplet around δ 2.9-3.1 ppm. These protons are adjacent to the secondary amine.
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Piperazine NH Proton: A broad singlet, typically around δ 1.5-2.5 ppm, which is exchangeable with D₂O. Its chemical shift can be highly variable depending on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
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Pyrimidine C-2: Highly deshielded carbon attached to three nitrogen atoms, expected around δ 160-165 ppm.
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Pyrimidine C-4, C-6: Deshielded carbons adjacent to ring nitrogens, expected around δ 155-160 ppm.
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Pyrimidine C-5: Carbon bearing the iodine atom. The "heavy atom effect" of iodine makes its chemical shift difficult to predict precisely, but it would likely be in the δ 70-90 ppm range.
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Piperazine Carbons (α to pyrimidine): Expected around δ 43-46 ppm.
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Piperazine Carbons (β to pyrimidine): Expected around δ 45-48 ppm.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
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[M+H]⁺ (Positive Ion Mode): The predicted exact mass for the protonated molecule (C₈H₁₂IN₄⁺) is 291.0101 m/z.[6]
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Isotopic Pattern: The presence of iodine (¹²⁷I) will give a characteristic isotopic pattern, though it is monoisotopic. The overall pattern will be dominated by the carbon isotopes.
Synthesis and Purification
The synthesis of 5-Iodo-2-(piperazin-1-yl)pyrimidine is typically achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This is a robust and widely used method for constructing C-N bonds on electron-deficient aromatic rings like pyrimidine.[13][14]
Synthetic Workflow
The most logical pathway involves the reaction of a commercially available 2-halopyrimidine with piperazine.
Caption: Synthetic workflow for 5-Iodo-2-(piperazin-1-yl)pyrimidine.
Detailed Experimental Protocol
Causality: The protocol below is adapted from general procedures for the synthesis of 2-(piperazin-1-yl)pyrimidines.[14]
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Setup: To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-iodopyrimidine (1.0 eq), piperazine (2.5-3.0 eq), and a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq).
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Expertise: Using an excess of piperazine serves two purposes: it drives the reaction to completion and can also act as the base, though adding an inorganic base like K₂CO₃ is often more efficient.
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Solvent Addition: Add a solvent such as ethanol, dimethylformamide (DMF), or water.
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Expertise: The choice of solvent depends on the reactants' solubility and the desired reaction temperature. Ethanol is a good general-purpose solvent for this transformation.
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Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloro-5-iodopyrimidine) is consumed.
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Workup: Cool the reaction mixture to room temperature. If an inorganic base was used, filter off the solid. Concentrate the filtrate under reduced pressure to remove the solvent.
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Extraction: Dissolve the residue in dichloromethane (DCM) or ethyl acetate and wash with water or brine to remove excess piperazine and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
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Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in DCM (e.g., 0-10% MeOH in DCM) to elute the product.
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Trustworthiness: This self-validating step ensures the removal of unreacted starting materials and the common side-product, 1,4-bis(5-iodopyrimidin-2-yl)piperazine, yielding the pure desired compound.
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Chemical Reactivity and Stability
The molecule possesses three distinct reactive centers, making it a highly versatile building block for combinatorial chemistry.
Caption: Key reactive sites for chemical diversification.
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Site 1: Piperazine Secondary Amine: The free N-H group is nucleophilic and readily undergoes standard amine chemistries such as acylation, sulfonylation, alkylation, and reductive amination. This allows for the introduction of a wide variety of side chains to explore structure-activity relationships (SAR).[15]
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Site 2: Aryl Iodide: The C-I bond is a prime site for palladium-catalyzed cross-coupling reactions. This enables the formation of C-C (Suzuki, Sonogashira, Heck), C-N (Buchwald-Hartwig), and C-O bonds, attaching diverse aryl, heteroaryl, alkyl, or amino groups to the pyrimidine core.
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Stability: The compound is generally stable under normal storage conditions.[16] It should be protected from strong oxidizing agents, strong acids, and direct light.[16] The piperazine moiety makes it hygroscopic.[16][17]
Applications in Medicinal Chemistry
Derivatives of 2-(piperazin-1-yl)pyrimidine are prevalent in modern pharmacology. The parent compound, 2-(1-Piperazinyl)pyrimidine, is an active metabolite of several anxiolytic drugs (e.g., buspirone) and acts as an α₂-adrenergic receptor antagonist.[8]
5-Iodo-2-(piperazin-1-yl)pyrimidine serves as a more advanced intermediate for building complex molecules. For example, compounds with a similar scaffold have been investigated as potent GPR119 agonists for treating diabetes and obesity and as A₂A adenosine receptor inverse agonists for neurodegenerative disorders.[5][18] The ability to diversify at both the piperazine nitrogen and the pyrimidine C-5 position allows medicinal chemists to fine-tune a compound's properties to achieve high potency and selectivity for a specific biological target.
Safety, Handling, and Storage
Disclaimer: This information is synthesized from safety data for structurally related compounds and should be used as a guide. Always consult a specific, up-to-date Safety Data Sheet (SDS) for the material being handled.
Hazard Identification
Based on analogous structures, this compound should be treated as hazardous.
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Acute Toxicity: Harmful if swallowed or inhaled.[19]
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Skin Corrosion/Irritation: Causes skin irritation.[19]
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Eye Damage/Irritation: Causes serious eye irritation.[19]
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Sensitization: May cause an allergic skin reaction or asthma-like symptoms if inhaled, a known hazard for piperazine.[16][17]
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[20] Ensure eyewash stations and safety showers are readily accessible.[16]
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Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[21]
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Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[20] Use proper glove removal technique to avoid skin contact.[20]
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Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA approved respirator.[16]
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Hygiene Measures: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[19]
Storage
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Conditions: Keep container tightly closed in a dry, cool, and well-ventilated place.[17]
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Incompatibilities: Keep away from strong oxidizing agents and strong acids.[16] The compound is sensitive to light and moisture (hygroscopic).[16][17]
Conclusion
5-Iodo-2-(piperazin-1-yl)pyrimidine is a high-value chemical scaffold that provides researchers with a powerful tool for drug discovery. Its synthesis is straightforward, and its dual points of reactivity—the nucleophilic piperazine nitrogen and the versatile aryl iodide—offer extensive opportunities for creating diverse and complex molecular architectures. A thorough understanding of its chemical properties, reactivity, and handling requirements is paramount for its effective and safe utilization in the laboratory. This guide provides the foundational knowledge necessary for scientists to leverage this building block in the pursuit of novel therapeutics.
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